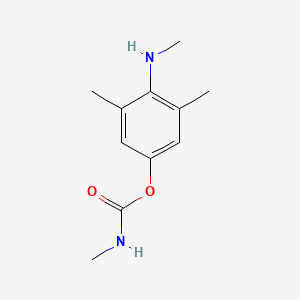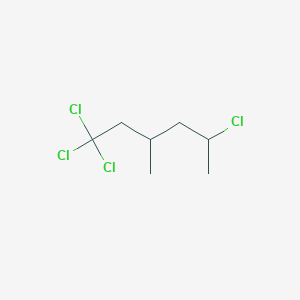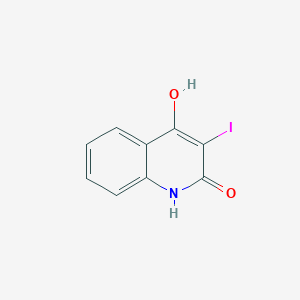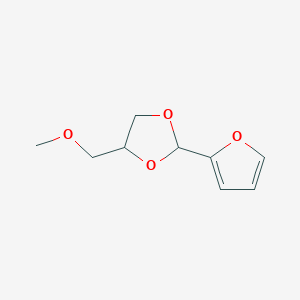
Cobalt--dysprosium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–dysprosium (2/1) is a compound formed by combining cobalt and dysprosium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic and electronic properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–dysprosium (2/1) can be synthesized using the sol-gel method, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method is advantageous due to its simplicity, high purity of products, and efficiency . The sol-gel process typically involves the use of metal nitrates as starting materials, which are then subjected to controlled hydrolysis and condensation reactions to form the desired compound .
Industrial Production Methods
On an industrial scale, the production of cobalt–dysprosium (2/1) can be achieved through the sol-gel auto-combustion method. This method is economically feasible and can be scaled up to produce large quantities of the compound . The process involves the use of metal nitrates and organic fuels, which undergo combustion to form the desired nanoparticles.
Chemical Reactions Analysis
Types of Reactions
Cobalt–dysprosium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of cobalt and dysprosium.
Common Reagents and Conditions
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of various coordination compounds.
Major Products
The major products formed from these reactions include cobalt oxide, dysprosium oxide, and various coordination compounds depending on the reagents and conditions used .
Scientific Research Applications
Cobalt–dysprosium (2/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cobalt–dysprosium (2/1) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets and pathways involved in magnetic and electronic processes. For example, in MRI applications, the compound enhances the contrast of images by interacting with the magnetic fields .
Comparison with Similar Compounds
Similar Compounds
Cobalt ferrite (CoFe2O4): Similar to cobalt–dysprosium (2/1), cobalt ferrite is used in magnetic applications and has significant chemical stability.
Bismuth cobalt dysprosium oxide: This compound has similar magnetic properties and is used in electrocatalysis and fuel cell applications.
Uniqueness
Cobalt–dysprosium (2/1) is unique due to the combination of cobalt and dysprosium, which imparts distinct magnetic and electronic properties. This makes it particularly valuable in applications requiring high-performance magnetic materials .
Properties
CAS No. |
12017-19-5 |
|---|---|
Molecular Formula |
Co2Dy |
Molecular Weight |
280.366 g/mol |
IUPAC Name |
cobalt;dysprosium |
InChI |
InChI=1S/2Co.Dy |
InChI Key |
IAWBEZHCVLPEAG-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)




![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)



![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
